[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid: A Technical Guide to Synthesis, Properties, and Regioselectivity
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid: A Technical Guide to Synthesis, Properties, and Regioselectivity
Topic: Chemical Properties and Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS: Analogous to 21743-68-0 for phenyl parent) is a critical heterocyclic building block in medicinal chemistry. Belonging to the class of 2,5-disubstituted tetrazoles, it serves as a robust bioisostere for carboxylic acids and a ligand in coordination chemistry. This guide provides an in-depth analysis of its physiochemical properties, with a specific focus on the synthetic challenge of regioselectivity (N1 vs. N2 alkylation) —the primary bottleneck in producing high-purity tetrazole derivatives.
Chemical Identity & Physiochemical Properties[1][2]
This compound consists of a tetrazole ring substituted at the 5-position with a p-tolyl group and at the 2-position with an acetic acid moiety. The 2H-isomer is generally the thermodynamically preferred alkylation product over the 1H-isomer.
Table 1: Core Chemical Specifications
| Property | Data / Value | Note |
| IUPAC Name | 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Molecular Formula | C₁₀H₁₀N₄O₂ | |
| Molecular Weight | 218.21 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | ~180–185 °C (Estimated) | Based on phenyl analog (180–183 °C) [1].[1][2] |
| pKa (Acidic) | 3.5 – 4.0 (Predicted) | Carboxylic acid tail; tetrazole ring is electron-withdrawing. |
| Solubility | DMSO, DMF, Ethanol, Basic Aqueous (pH > 8) | Low solubility in acidic water and non-polar solvents (Hexane). |
| Tautomerism | N2-isomer (Fixed) | Unlike the parent 5-substituted tetrazole, this alkylated derivative does not tautomerize. |
Synthesis & Regioselectivity: The N2-Alkylation Challenge
The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid involves the alkylation of 5-(4-methylphenyl)-1H-tetrazole. The critical technical challenge is controlling regioselectivity . Tetrazoles are ambient nucleophiles; alkylation can occur at N1 or N2.
Mechanistic Pathway & Selectivity
Under basic conditions, the tetrazolate anion is formed. The negative charge is delocalized, but the N2 position is often more nucleophilic and less sterically hindered than N1, especially with bulky substituents at C5.
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N2-Alkylation (Major): Favored by steric bulk at C5 and thermodynamic control.
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N1-Alkylation (Minor): Often a kinetic product, favored by specific solvents or smaller counter-ions.
Visualization of Reaction Pathway
The following diagram illustrates the competition between N1 and N2 alkylation pathways.
Figure 1: Reaction pathway showing the competitive alkylation of the tetrazolate anion. The N2 pathway is dominant for 5-aryl tetrazoles.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed to maximize the N2-isomer yield and includes checkpoints to validate success during the process.
Reagents:
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5-(4-methylphenyl)-1H-tetrazole (1.0 eq)
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Chloroacetic acid (1.1 eq) or Ethyl bromoacetate (1.1 eq)
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Potassium Hydroxide (KOH) (2.2 eq)
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Solvent: Ethanol/Water (9:1) or Acetone (for ester route)
Step-by-Step Methodology:
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Preparation of Tetrazolate Salt:
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Dissolve 5-(4-methylphenyl)-1H-tetrazole in Ethanol/Water.
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Add KOH slowly. Checkpoint: Solution should become clear as the salt forms.
-
-
Alkylation:
-
Add Chloroacetic acid dropwise. Reflux at 70–80 °C for 4–6 hours.
-
Mechanistic Insight: Reflux conditions promote thermodynamic equilibration, favoring the more stable N2-isomer [2].
-
-
Work-up & Acidification:
-
Evaporate ethanol. Dilute residue with water.
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Acidify with 2M HCl to pH ~2.
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Observation: A precipitate will form.[2] This crude solid contains both isomers, but N2 predominates.
-
-
Purification (Critical Step):
-
Recrystallize from Ethanol or Methanol.
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Validation: The N2-isomer is typically less soluble and crystallizes first. The N1-isomer often remains in the mother liquor.
-
Purity Check: TLC (Chloroform/Methanol 9:1). The N2-isomer usually has a higher R_f value than the N1-isomer due to lower polarity.
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Structural Characterization
To confirm the identity of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, compare spectral data against these expected values.
NMR Spectroscopy (Expected Profile)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 2.35 ppm (s, 3H): Methyl group (-CH₃) on the phenyl ring.
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δ 5.75 ppm (s, 2H): Methylene group (-CH₂-) linking the tetrazole and carboxylic acid. Note: If this peak appears split or shifted significantly, check for N1 isomer contamination.
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δ 7.35 (d, 2H) & 7.95 (d, 2H): Para-substituted aromatic system (AA'BB' pattern).
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δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).
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-
¹³C NMR:
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Distinct signal for the tetrazole C5 carbon (~164 ppm) and the carboxylic carbonyl (~168 ppm).
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Crystal Structure Features
X-ray diffraction studies of analogous 2-substituted tetrazoles reveal that the tetrazole ring is planar. The phenyl ring at C5 is typically twisted relative to the tetrazole plane (torsion angle 10–30°) to minimize steric clash with the N1/N4 lone pairs [3]. The N2-substituent (acetic acid tail) generally adopts an extended conformation to facilitate intermolecular hydrogen bonding (dimer formation) typical of carboxylic acids.
Applications in Research
Bioisostere for Carboxylates
In drug design, the tetrazole ring itself is a bioisostere for a carboxylic acid. By attaching an acetic acid side chain, this compound provides a "double acidic" functionality motif or a linker that can be further derivatized (e.g., to esters or amides) to probe receptor binding pockets. It is structurally related to the "sartan" class of antihypertensives (e.g., Losartan), which utilize a biphenyl-tetrazole scaffold [4].
Coordination Chemistry
The Nitrogen atoms at positions 3 and 4 of the tetrazole ring possess lone pairs available for metal coordination. This compound acts as a ligand for transition metals (Ag(I), Cu(II)), forming 1D or 2D coordination polymers. The carboxylic acid tail can also participate in coordination, allowing for the construction of Metal-Organic Frameworks (MOFs) [5].
References
-
Saeed, A. et al. (2015).[3][4] "Synthesis and characterization of novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides." Turkish Journal of Chemistry, 39, 1-12.
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Reynard, G. et al. (2022).[5] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 46, 21085-21091.
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Park, Y. et al. (2017). "Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate." Acta Crystallographica Section E, 73(12), 1868–1871.
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Herr, R. J. (2002).[6] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
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Slyvka, Y. et al. (2015).[2] "Synthesis and crystal structure of the [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO4] π,σ-complex." Chemistry of Metals and Alloys, 8, 1-7.[2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. publications.lnu.edu.ua [publications.lnu.edu.ua]
- 3. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the regioselectivity of 5-substituted 1<i>H</i>-tetrazoles alkylation [ouci.dntb.gov.ua]
- 6. scielo.org.za [scielo.org.za]
